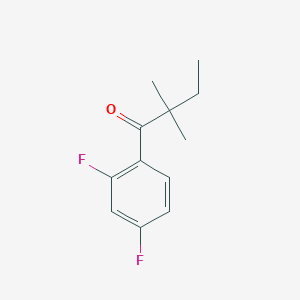

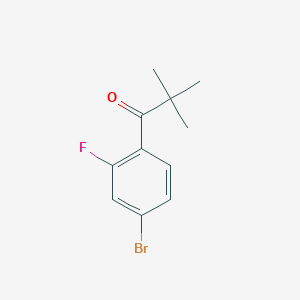

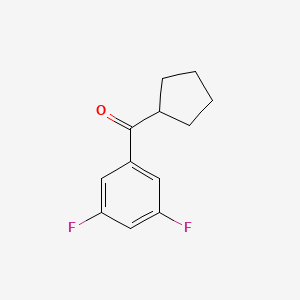

Cyclopentyl 3,5-difluorophenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

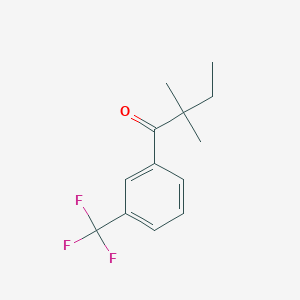

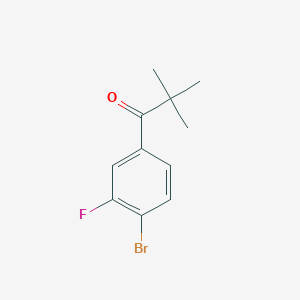

Cyclopentyl 3,5-difluorophenyl ketone is a chemical compound that is part of a broader class of organic molecules known as aryl cyclopropyl ketones. These compounds are characterized by a cyclopropyl group attached to a ketone functional group, which is further connected to an aromatic ring that can carry various substituents, such as fluorine atoms in the case of 3,5-difluorophenyl ketones.

Synthesis Analysis

The synthesis of cyclopentyl 3,5-difluorophenyl ketone and related compounds involves several strategies. For instance, cyclopropenyl ketones, which are structurally related to cyclopentyl aryl ketones, can be synthesized and used in Diels-Alder reactions to create products with complex ring structures . Similarly, the synthesis of trifluoromethylated cyclopentadienes from divinyl ketones suggests that functionalized cyclopentyl ketones can be prepared by regiospecific addition reactions . Moreover, the synthesis of 5,6-dihydropyran-2-ones from cyclopropyl aryl ketones indicates that ring expansion reactions can be employed to transform smaller cyclopropyl ketones into larger ring systems . These methods highlight the versatility of synthetic approaches that could be adapted for the synthesis of cyclopentyl 3,5-difluorophenyl ketone.

Molecular Structure Analysis

The molecular structure of cyclopentyl 3,5-difluorophenyl ketone would be expected to feature a cyclopentyl ring attached to a ketone group, which is further connected to a 3,5-difluorophenyl ring. The presence of fluorine atoms on the aromatic ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

Aryl cyclopropyl ketones, such as cyclopentyl 3,5-difluorophenyl ketone, can participate in various chemical reactions. For example, they can undergo [3+2] cycloadditions with olefins to form highly substituted cyclopentane ring systems . Additionally, they can be involved in domino carbocationic rearrangements to yield complex polycyclic structures . These reactions demonstrate the reactivity of aryl cyclopropyl ketones in forming new carbon-carbon bonds and constructing intricate molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl 3,5-difluorophenyl ketone would be influenced by its molecular structure. The presence of fluorine atoms is likely to increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility in organic solvents. The ketone functional group would contribute to the molecule's ability to form hydrogen bonds and engage in nucleophilic addition reactions. The cyclopentyl ring could impart strain to the molecule, potentially affecting its stability and reactivity.

科学研究应用

Green Chemistry and Catalysis

Research demonstrates the use of cyclopentyl methyl ether as a novel solvent and catalyst system for acetalization reactions, offering an environmentally friendly alternative for the synthesis of 1,3-dioxanes and 1,3-dioxolanes from aliphatic and aromatic aldehydes or ketones (Azzena et al., 2015). This research underscores the importance of low-impact, sustainable methodologies in chemical synthesis, which could be relevant for the manipulation and application of compounds like Cyclopentyl 3,5-difluorophenyl ketone.

Photocatalysis

A study on [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis highlights a method for generating highly substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011). This demonstrates the potential for cyclopentyl-related ketones in constructing complex molecular architectures through photocatalytic processes, suggesting avenues for the functionalization or synthesis of derivatives of Cyclopentyl 3,5-difluorophenyl ketone.

Synthetic Methodologies

The formation of nickeladihydropyran by oxidative addition of cyclopropyl ketone showcases a key intermediate in nickel-catalyzed cycloaddition to yield cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006). This research highlights the utility of cyclopropyl ketones in metal-catalyzed reactions, providing insights into how Cyclopentyl 3,5-difluorophenyl ketone might serve as a precursor or intermediate in complex synthetic pathways.

Organic Electronics

A three-step synthetic approach to asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes reveals methods for accessing a broad collection of functionalized bridged bithiophenes, essential for organic electronic applications (Van Mierloo et al., 2010). The versatility in functionalizing cyclopenta derivatives underscores the potential of Cyclopentyl 3,5-difluorophenyl ketone in the synthesis of materials for electronic devices.

Chemical Analysis and Identification

An identification method for impurities in o-chlorophenyl cyclopentyl ketone samples using high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry illustrates advanced analytical techniques for characterizing ketone derivatives (Ma et al., 2018). This highlights the importance of analytical methodologies in ensuring the purity and understanding the composition of cyclopentyl ketone derivatives, relevant to the study and application of Cyclopentyl 3,5-difluorophenyl ketone.

属性

IUPAC Name |

cyclopentyl-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVGUJCUVBPFEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642583 |

Source

|

| Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3,5-difluorophenyl ketone | |

CAS RN |

898791-99-6 |

Source

|

| Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。